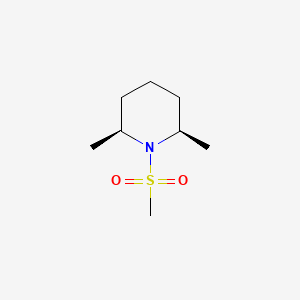

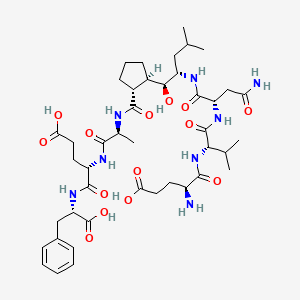

![molecular formula C46H59N11O7 B10847575 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]](/img/structure/B10847575.png)

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

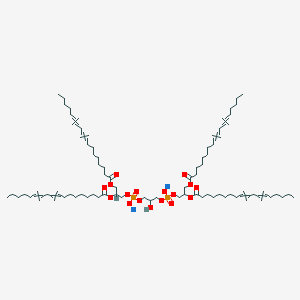

Die Verbindung C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 ist ein zyklisches Peptidderivat des alpha-Melanocyt-stimulierenden Hormons (alpha-MSH). Sie wurde entwickelt, um an den humanen Melanocortin-3-Rezeptor (hMC3R) und den humanen Melanocortin-5-Rezeptor (hMC5R) zu binden.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

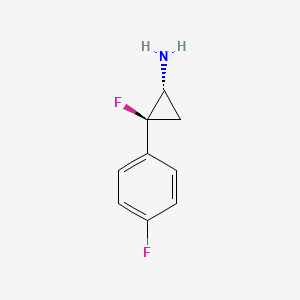

Die Synthese von C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 beinhaltet die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Die zyklische Struktur wird durch die Bildung einer Lactambrücke zwischen der alpha-Aminogruppe von Prolin und der epsilon-Aminogruppe von Lysin erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um Präzision und Effizienz zu gewährleisten. Das Endprodukt wird unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves the use of solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through the formation of a lactam bridge between the alpha-amino group of Proline and the epsilon-amino group of Lysine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Tryptophanrest auftreten, was zur Bildung von Oxindolderivaten führt.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken innerhalb der Peptidstruktur verändern.

Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere an den Arginin- und Glutaminsäureresten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Alkylierungsmittel oder Nucleophile unter kontrollierten pH- und Temperaturbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Oxindolderivate von Tryptophan.

Reduktion: Reduzierte Formen von Disulfidbrücken.

Substitution: Modifizierte Peptidketten mit substituierten Seitenketten.

Wissenschaftliche Forschungsanwendungen

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

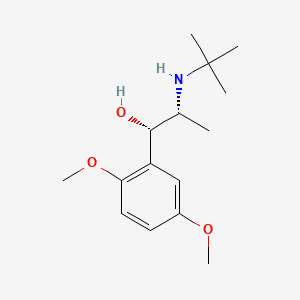

Chemie: Wird als biochemisches Werkzeug zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und Peptidstabilität verwendet.

Biologie: Wird untersucht wegen seiner Rolle bei der Modulation von Melanocortinrezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind.

Medizin: Wird für potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Fettleibigkeit, sexueller Dysfunktion und Typ-2-Diabetes erforscht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an die Melanocortinrezeptoren, insbesondere hMC3R und hMC5R. Diese Bindung aktiviert G-Proteine, die wiederum die Adenylatcyclase stimulieren, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die erhöhten cAMP-Spiegel führen zu verschiedenen nachgeschalteten Effekten, darunter die Modulation der Energiehomöostase, des somatischen Wachstums und der Regulation des zirkadianen Rhythmus .

Wirkmechanismus

The compound exerts its effects by binding to the melanocortin receptors, particularly hMC3R and hMC5R. This binding activates G proteins, which in turn stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including modulation of energy homeostasis, somatic growth, and circadian rhythm regulation .

Vergleich Mit ähnlichen Verbindungen

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: ist aufgrund seiner spezifischen zyklischen Struktur und hohen Selektivität für hMC3R und hMC5R einzigartig. Ähnliche Verbindungen umfassen:

- C[Nle-Arg-D-Nal(2’)-Arg-Trp-Glu]-NH2

- C[Nle-Gln-D-Nal(2’)-Arg-Trp-Glu]-NH2

- C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2

- C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Aminosäuresequenzen und Rezeptorselektivitäten, was die Einzigartigkeit von C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 hervorhebt .

Eigenschaften

Molekularformel |

C46H59N11O7 |

|---|---|

Molekulargewicht |

878.0 g/mol |

IUPAC-Name |

3-butyl-14-[3-(diaminomethylideneamino)propyl]-11-(1H-indol-3-ylmethyl)-17-(naphthalen-2-ylmethyl)-2,5,10,13,16,19-hexaoxo-1,4,9,12,15,18-hexazabicyclo[18.3.0]tricosane-8-carboxamide |

InChI |

InChI=1S/C46H59N11O7/c1-2-3-13-35-45(64)57-22-9-16-38(57)44(63)56-36(24-27-17-18-28-10-4-5-11-29(28)23-27)42(61)54-34(15-8-21-50-46(48)49)41(60)55-37(25-30-26-51-32-14-7-6-12-31(30)32)43(62)53-33(40(47)59)19-20-39(58)52-35/h4-7,10-12,14,17-18,23,26,33-38,51H,2-3,8-9,13,15-16,19-22,24-25H2,1H3,(H2,47,59)(H,52,58)(H,53,62)(H,54,61)(H,55,60)(H,56,63)(H4,48,49,50) |

InChI-Schlüssel |

QQCJWXXVYXUARZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)

![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)

![cyclo[DL-Asp-DL-Glu-DL-Lys-DL-Leu-DL-Glu-DL-gGlu(NH2)(NH2)-DL-Tyr-DL-Tyr]](/img/structure/B10847570.png)

![(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate](/img/structure/B10847576.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle]](/img/structure/B10847577.png)